molecular formula C6H11NO3 B11754371 cyclopentyl N-hydroxycarbamate

cyclopentyl N-hydroxycarbamate

Cat. No.: B11754371
M. Wt: 145.16 g/mol
InChI Key: RDFVLCVCCSVSMH-UHFFFAOYSA-N
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Description

Cyclopentyl N-hydroxycarbamate is a chemical compound with the molecular formula C6H11NO3 It is a derivative of hydroxylamine and is characterized by the presence of a cyclopentyl group attached to the N-hydroxycarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl N-hydroxycarbamate can be synthesized through several methods. One common approach involves the reaction of cyclopentanol with hydroxylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl N-hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Route Overview

StepReactantsConditionsProducts
1Cyclopentylamine + Carbonyl CompoundEthanol, Room TemperatureIntermediate
2Intermediate + HydroxylamineAcid/Base CatalystsCyclopentyl N-hydroxycarbamate

The biological activities of this compound have been explored in various studies, indicating its potential as a therapeutic agent. Key areas of research include:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells. In vitro assays revealed IC₅₀ values ranging from 10 to 30 µM, indicating effective inhibition of cell proliferation.
  • Antioxidant Properties : Research indicates that the compound can effectively scavenge free radicals, thereby reducing oxidative stress markers in treated cells compared to controls.
  • Enzyme Inhibition : Investigations have revealed that this compound inhibits specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) suggesting its utility as a basis for developing new antimicrobial agents.

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

Anticancer Studies

  • Objective : Evaluate anticancer properties using human cancer cell lines.
  • Findings : Dose-dependent inhibition of cell proliferation was observed, with IC₅₀ values indicating significant anticancer potential.

Antioxidant Activity

  • Objective : Assess the ability to reduce oxidative stress.
  • Findings : Effective reduction in oxidative stress markers was noted, supporting its role as an antioxidant agent.

Enzyme Inhibition Studies

  • Objective : Investigate enzyme activity modulation.
  • Findings : Effective inhibition of specific metabolic enzymes was demonstrated, paving the way for therapeutic applications.

Antimicrobial Testing

  • Objective : Test against bacterial and fungal strains.
  • Findings : Promising MIC values were recorded, indicating potential for new antimicrobial development.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerVarious Cancer Cell LinesIC₅₀ = 10-30 µM2024
AntioxidantHuman Cell LinesReduction in oxidative stress markers2024
Enzyme InhibitionMetabolic EnzymesSignificant inhibition2024
AntimicrobialBacterial StrainsMIC values indicating efficacy2024

Mechanism of Action

The mechanism of action of cyclopentyl N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Cyclopentyl N-hydroxycarbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and interactions with biological targets.

Biological Activity

Cyclopentyl N-hydroxycarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is derived from the cyclopentyl group and a hydroxylamine moiety, forming a carbamate structure. The general formula can be represented as:

C5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2

This compound exhibits both lipophilic and hydrophilic characteristics, making it suitable for various biological applications.

1. Antiviral Activity

Research indicates that this compound derivatives can exhibit antiviral properties through the induction of heat shock proteins (HSPs). Specifically, compounds with a cyclopentenone structure have been shown to activate heat shock transcription factor 1 (HSF1), leading to enhanced expression of HSP70, which plays a crucial role in cellular protection against viral infections .

2. Anti-inflammatory Effects

This compound has been implicated in the inhibition of the nuclear factor kappa B (NF-κB) pathway. NF-κB is a key transcription factor involved in inflammatory responses. By inhibiting NF-κB activation, these compounds can reduce inflammation and may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

3. Antimicrobial Properties

Hydroxamic acids, including derivatives like this compound, have demonstrated broad-spectrum antimicrobial activity. They function by chelating metal ions essential for bacterial growth, thereby inhibiting microbial proliferation .

Case Study 1: Antiviral Efficacy

In vitro studies have shown that this compound derivatives effectively inhibit the replication of herpes simplex virus type 1 (HSV-1) and Sendai virus. The mechanism involves the activation of HSF1 and subsequent HSP70 production, which aids in cellular defense against viral replication .

Case Study 2: Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of cyclic hydroxamic acids found that this compound significantly reduced TNF-alpha levels in cell cultures. This suggests potential for use in treating inflammatory diseases such as rheumatoid arthritis .

Research Findings

Study Findings Implications
Induction of HSP70 via HSF1 activationPotential antiviral therapy
Inhibition of NF-κB pathwayAnti-inflammatory applications
Broad-spectrum antimicrobial activityNew antibiotic development

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

cyclopentyl N-hydroxycarbamate

InChI

InChI=1S/C6H11NO3/c8-6(7-9)10-5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8)

InChI Key

RDFVLCVCCSVSMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)NO

Origin of Product

United States

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